

impact of high-fat meals on BMS 488043 absorption

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Compound of Interest

Compound Name: BMS 488043

Cat. No.: B10785880

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Technical Support Center: BMS-488043

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 attachment inhibitor, BMS-488043. The information focuses on the impact of high-fat meals on the drug's absorption and provides insights into its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is BMS-488043 and what is its mechanism of action?

BMS-488043 is an orally bioavailable small molecule that acts as an HIV-1 attachment inhibitor. [1][2] It targets the HIV-1 envelope glycoprotein gp120, binding to it and preventing the initial interaction between the virus and the host cell's CD4 receptor.[1][2] This blockade of attachment is the first step in preventing viral entry into the host cell.

Q2: How does a high-fat meal affect the absorption of BMS-488043?

Clinical studies have shown that the administration of BMS-488043 with a high-fat meal is necessary to achieve desired drug exposure levels.[1] BMS-488043 is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low aqueous solubility and high permeability. For such compounds, the presence of food, particularly a high-fat meal, can enhance solubilization and subsequent absorption. While specific data comparing fasted versus fed states for BMS-488043 is not readily available in

published literature, the requirement of a high-fat meal in clinical trials underscores its significant positive impact on bioavailability.

Q3: What are the key pharmacokinetic parameters of BMS-488043 when administered with a high-fat meal?

In an 8-day monotherapy trial in HIV-1-infected subjects, BMS-488043 was administered with a high-fat meal. The key pharmacokinetic parameters are summarized in the table below.[1]

Data Presentation: Pharmacokinetic Parameters of BMS-488043 with a High-Fat Meal

Parameter	800 mg (every 12h)	1800 mg (every 12h)
Cmax (ng/mL)	2890	5040
Tmax (h)	4.0	4.0
AUC(TAU) (ng*h/mL)	22300	41100
Half-life (h)	15.0	17.7

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

AUC(TAU): Area under the plasma concentration-time curve over a dosing interval.[1]

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter during in vitro or in vivo experiments with BMS-488043, particularly concerning its absorption.

Issue	Potential Cause	Troubleshooting Steps
Low or variable in vivo exposure in animal models.	Fasting state of animals: As a BCS Class II compound, BMS-488043's absorption is likely significantly lower in a fasted state.	<ul style="list-style-type: none">- Administer BMS-488043 with a high-fat meal to the animals. The composition should be standardized across all study animals.- If fasting is required, consider formulation strategies to enhance solubility, such as using a lipid-based vehicle.
Inconsistent results in cell-based assays.	Drug precipitation in media: Due to its low aqueous solubility, BMS-488043 may precipitate in aqueous cell culture media, leading to variable effective concentrations.	<ul style="list-style-type: none">- Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the media is low and consistent across experiments.- Visually inspect for any precipitation after adding the compound to the media.- Consider using a formulation with solubility enhancers, if compatible with the assay.
Difficulty in achieving desired plasma concentrations in preclinical studies.	Inadequate formulation: The physical form and formulation of BMS-488043 can greatly impact its dissolution and absorption.	<ul style="list-style-type: none">- To improve oral bioavailability, consider formulation strategies such as creating an amorphous solid dispersion or using nanosizing techniques.^[3]

Experimental Protocols

Protocol: Administration of BMS-488043 with a High-Fat Meal in a Clinical Setting

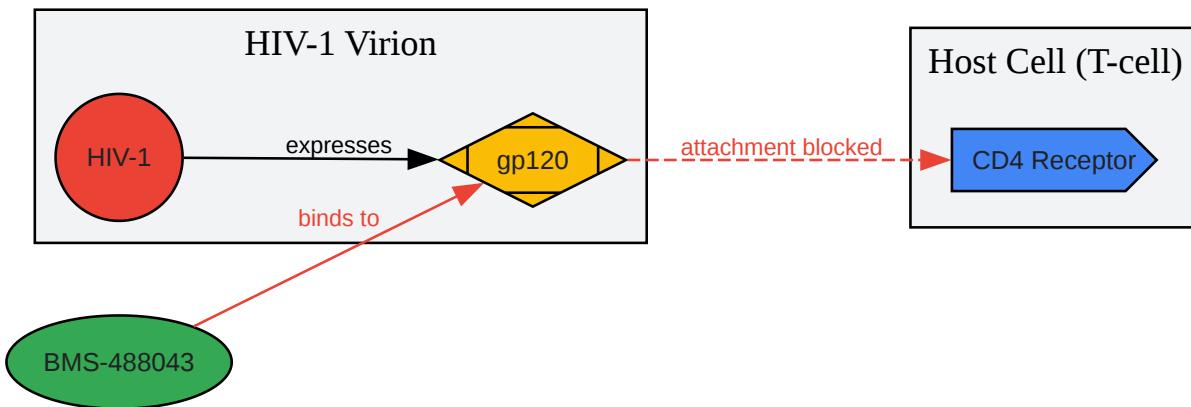
This protocol is based on the methodology used in a clinical trial with HIV-1-infected subjects.

[\[1\]](#)

- Subject Preparation: Subjects should fast overnight for at least 10 hours before drug administration.
- Meal Composition: A standardized high-fat, high-calorie meal should be consumed 30 minutes prior to drug administration. The FDA recommends a meal of approximately 800 to 1000 calories, with 50-65% of calories from fat. An example of such a meal includes two eggs fried in butter, two strips of bacon, two slices of toast with butter, four ounces of hash brown potatoes, and eight ounces of whole milk.[\[4\]](#)
- Drug Administration: BMS-488043 is administered orally with approximately 240 mL of water.
- Post-administration Fasting: No food should be consumed for at least 4 hours post-dose. Water can be consumed as desired, except for one hour before and after drug administration.[\[4\]](#)

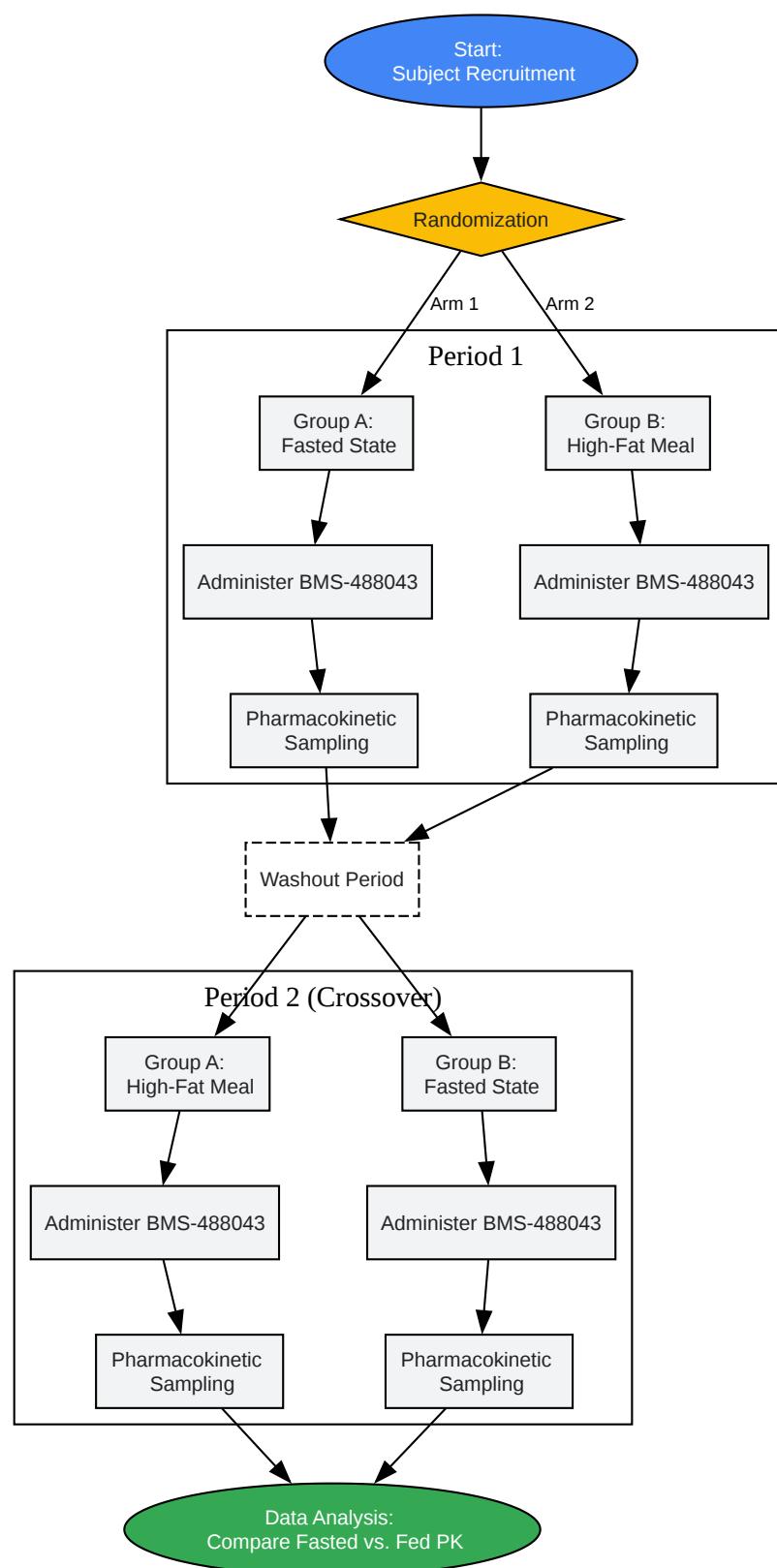
Visualizations

Below are diagrams illustrating the mechanism of action of BMS-488043 and a typical experimental workflow for a food-effect study.



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Caption: Mechanism of HIV-1 attachment inhibition by BMS-488043.

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- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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